Diphenylpropynone
Overview
Description
Diphenylpropynone, also known as this compound, is a useful research compound. Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging β-Amyloid Plaques in Alzheimer's Disease : Diphenylpropynone (DPP) derivatives have been used to image β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. These compounds exhibit high affinity for β-amyloid aggregates and can be used for in vivo imaging, providing a new molecular scaffold for developing Alzheimer's imaging agents (Ono et al., 2011).
Targeting Metal-Associated Amyloid-β Species : Research on modifying DPP derivatives has shown potential in targeting metal-associated amyloid-β species, which are implicated in Alzheimer's disease. Structural modifications of DPP derivatives can improve reactivity towards amyloid-β species and reduce cytotoxicity, offering insights into therapeutic applications (Liu et al., 2013).
Cytotoxicity against Human Tumor Cell Lines : Compounds isolated from Celastrus hindsii, including diphenylpropanes, have been evaluated for cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer research (Hu et al., 2014).
Chemical Reactivity in Organic Chemistry : this compound has been studied for its reactivity in organic chemistry, particularly in the formation of η1-vinylidene complexes via C–C bond activation (Shaw et al., 2007).
Supramolecular Chemistry : Diphenylalanine analogues, related to this compound, have been synthesized and studied for their ability to form unique microstructures. These structures have potential applications in areas like energy storage, biosensing, and drug delivery (Pellach et al., 2016).
Psychostimulant Properties : Diphenylpyraline, a related compound, has been found to have psychostimulant properties and acts as a competitive dopamine transporter inhibitor, similar to cocaine. This suggests potential implications in neurobiology and drug development (Lapa et al., 2005).
Anxiolytic-Like Effects in Rats : Diphenyl diselenide, another derivative, has shown anxiolytic-like effects in rats, indicating potential applications in the development of treatments for anxiety disorders (Ghisleni et al., 2008).
Mechanism of Action
Target of Action
1,3-Diphenylprop-2-yn-1-one, also known as Diphenylpropynone, has been found to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231 . It is also an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases . Furthermore, it has been identified as an inhibitor of Protein Tyrosine Phosphatase-1B (PTP-1B) , a promising therapeutic target for diabetes.
Mode of Action
The compound’s interaction with its targets leads to the induction of apoptosis and blocking of cell cycle progression in the G2/M phase . This results in the inhibition of cell proliferation, particularly in human breast cancer cell lines .
Biochemical Pathways
Its inhibitory effect on ptp-1b suggests that it may modulate insulin signaling pathways
Result of Action
The molecular and cellular effects of 1,3-Diphenylprop-2-yn-1-one’s action include the induction of apoptosis and the inhibition of cell cycle progression in the G2/M phase . These effects contribute to its ability to inhibit the proliferation of certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 1,3-Diphenylprop-2-yn-1-one can be influenced by various environmental factors. For instance, electronic and steric effects of substituents in the phenyl ring of 1,3-diphenylprop-2-yn-1-one play important roles in regulating its reaction pathways . An electron-withdrawing group is beneficial to the formation of certain derivatives, while an electron-donating group favors the production of others . A substituent with large steric hindrance prefers only the formation of specific derivatives .
Properties
IUPAC Name |
1,3-diphenylprop-2-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECVQOULKHBGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223621 | |
Record name | 1,3-Diphenyl-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7338-94-5 | |
Record name | 1,3-Diphenyl-2-propyn-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7338-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenyl-2-propyn-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylpropynone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenyl-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylpropynone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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